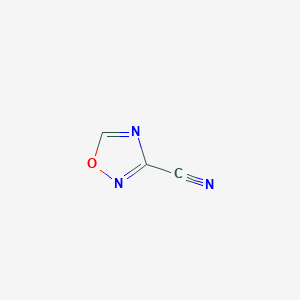

1,2,4-Oxadiazole-3-carbonitrile

Descripción general

Descripción

1,2,4-Oxadiazole-3-carbonitrile is a heterocyclic compound featuring a five-membered ring with one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry . The presence of the nitrile group enhances its reactivity and potential for various chemical transformations.

Métodos De Preparación

1,2,4-Oxadiazole-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of nitrile oxides with nitriles. This reaction typically requires a nitration of alkynes to form α-nitroketones, followed by dehydration to produce nitrile oxides, which then undergo 1,3-dipolar cycloaddition with nitriles . Industrial production methods often involve high-throughput synthesis platforms that integrate synthesis and purification processes to produce small-molecule libraries of oxadiazoles .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The C(5) position serves as the primary electrophilic site due to electron-withdrawing effects from O(1) and N(4). Key reactions include:

These reactions exploit the ring’s low aromaticity () and substituent-directed regioselectivity .

Nucleophilic Attack and Ring-Opening Reactions

The oxadiazole ring undergoes ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanisms:

ANRORC with Bidentate Nucleophiles

-

Reagents : Hydrazines, hydroxylamines

-

Mechanism :

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| NH₂NH₂ | 5-Amino-1H-pyrazole-4-carbonitrile | EtOH, reflux, 4h | 68% |

Thermal and Photochemical Rearrangements

The labile O–N bond facilitates ring transformations:

Thermal Rearrangement

Photochemical Reaction

-

Conditions : UV light (254 nm), CH₃CN

-

Outcome : Cleavage to nitrile oxide intermediates, enabling cycloadditions .

Cycloaddition Reactions

The nitrile group participates in [3+2] cycloadditions:

| Dipolarophile | Conditions | Product | Yield |

|---|---|---|---|

| Alkyne | CuI, DMF, 80°C | 1,2,4-Oxadiazole-fused isoquinoline | 61% |

| Azide | RT, H₂O | Tetrazole-linked oxadiazole | 78% |

Functional Group Transformations

The carbonitrile group undergoes characteristic nitrile reactions:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Hydrolysis | H₂SO₄ (20%), 100°C | 1,2,4-Oxadiazole-3-carboxamide | 85% |

| Reduction | H₂, Raney Ni, EtOH | 1,2,4-Oxadiazole-3-aminomethyl | 73% |

Metal Coordination

The N(4) atom acts as a weak Lewis base, forming complexes with:

Base-Mediated Rearrangements

Under alkaline conditions (KOH/DMSO):

Key Reactivity Trends

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Anticancer Agents

- Numerous studies have demonstrated the potential of 1,2,4-oxadiazole derivatives as potent anticancer agents. For instance, a series of 3,5-diarylsubstituted derivatives have been identified as apoptosis inducers with significant activity against various cancer cell lines. One notable compound exhibited an IC50 value of approximately 92.4 µM against eleven different cancer cell lines, including human colon adenocarcinoma and breast cancer .

- A recent study reported the synthesis of novel derivatives that showed high antiproliferative potency against MCF-7 and HCT-116 cancer cell lines with IC50 values comparable to established anticancer drugs .

-

Anti-infective Properties

- 1,2,4-Oxadiazoles have shown promising anti-infective properties. They have been evaluated for antibacterial, antiviral, antifungal, and anti-parasitic activities. For example, specific derivatives demonstrated effectiveness against Mycobacterium tuberculosis and various fungal strains like Candida albicans with minimum inhibitory concentrations (MIC) as low as 6.3 µg/mL .

- The class has also been recognized for its potential as non-β-lactam antibiotics targeting Gram-positive bacteria .

- Neurological Applications

Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound Name | Structure | IC50 (µM) | Cancer Type |

|---|---|---|---|

| Compound A | [Structure] | 92.4 | Colon Adenocarcinoma |

| Compound B | [Structure] | 0.48 | Breast Cancer (MCF-7) |

| Compound C | [Structure] | 5.13 | Colon Cancer (HCT-116) |

Table 2: Anti-infective Activity of Selected Derivatives

| Compound Name | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound D | Mycobacterium tuberculosis | 6.3 |

| Compound E | Candida albicans | 12.5 |

| Compound F | Trichophyton mentagrophytes | 6.3 |

Mecanismo De Acción

The mechanism of action of 1,2,4-oxadiazole-3-carbonitrile and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal applications, these compounds can inhibit enzymes such as acetylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters . The pathways involved may include inhibition of enzyme activity, disruption of microbial cell walls, or interference with DNA replication in cancer cells .

Comparación Con Compuestos Similares

1,2,4-Oxadiazole-3-carbonitrile can be compared with other oxadiazole isomers such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. While all these compounds share a similar heterocyclic structure, their chemical properties and reactivity differ due to the positioning of nitrogen and oxygen atoms . For example:

1,2,3-Oxadiazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

1,2,5-Oxadiazole: Often used in the development of energetic materials.

1,3,4-Oxadiazole: Widely studied for its anticancer and antimicrobial activities.

The unique positioning of the nitrile group in this compound enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.

Actividad Biológica

1,2,4-Oxadiazole-3-carbonitrile is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and potential therapeutic applications of this compound, supported by data tables and case studies.

Overview of this compound

The 1,2,4-oxadiazole ring system is characterized by its stability and ability to act as a bioisosteric replacement for various functional groups in drug design. The incorporation of a carbonitrile group enhances its biological activity, making it a promising candidate for drug development.

Biological Activities

1,2,4-Oxadiazole derivatives exhibit a wide array of biological activities including:

- Anticancer Activity : Numerous studies have shown that 1,2,4-oxadiazole derivatives possess significant anticancer properties. For example, compounds synthesized by Alam et al. demonstrated potent inhibitory effects on cancer cell lines such as MCF-7 and HCT-116. Compound 3a exhibited an IC50 value of 24.74 µM against MCF-7 cells, outperforming standard drugs like 5-Fluorouracil .

- Antimicrobial Properties : Recent modifications to the oxadiazole structure have led to the development of antimicrobial agents targeting gastrointestinal pathogens. For instance, analogues with quaternary ammonium functionalities showed efficacy against Clostridioides difficile and multidrug-resistant Enterococcus faecium .

- Anti-inflammatory and Analgesic Effects : Several oxadiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2) .

Synthesis Methods

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods:

- One-Pot Reactions : Efficient one-pot synthetic procedures have been developed that utilize readily available starting materials with good yields (61–93%) .

- Microwave-Assisted Synthesis : This method has been employed to enhance reaction rates and yields in the formation of oxadiazoles from amidoximes and carboxylic acids .

Case Study 1: Anticancer Activity

In a study conducted by Vinaya et al., a series of 3,5-disubstituted 1,2,4-oxadiazoles were synthesized and evaluated for their anticancer activity. Compound 1 showed moderate activity with an IC50 value of approximately 92.4 µM against a panel of cancer cell lines including colon adenocarcinoma (CXF HT-29) and breast cancer (MAXF 401) .

Case Study 2: Antimicrobial Efficacy

Research focused on modifying the permeability of oxadiazole compounds led to the identification of derivatives that effectively target bacterial pathogens within the gastrointestinal tract. These modifications resulted in compounds that retained antimicrobial activity while minimizing systemic absorption .

Data Tables

| Biological Activity | Compound | IC50 Value (µM) | Target Cell Line |

|---|---|---|---|

| Anticancer | 3a | 24.74 | MCF-7 |

| Antimicrobial | 26a | N/A | C. difficile |

| Anti-inflammatory | Various | N/A | COX Inhibition |

Propiedades

IUPAC Name |

1,2,4-oxadiazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HN3O/c4-1-3-5-2-7-6-3/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAXOZPUQHHUCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39512-75-9 | |

| Record name | 1,2,4-oxadiazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.